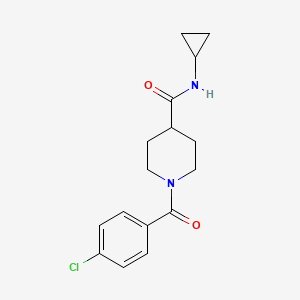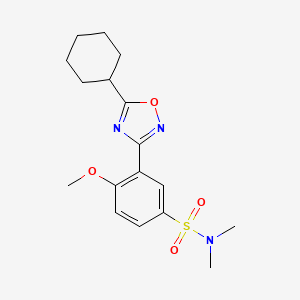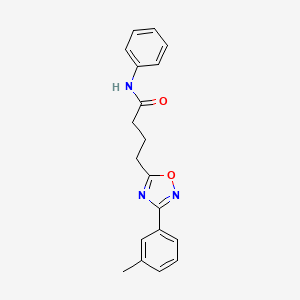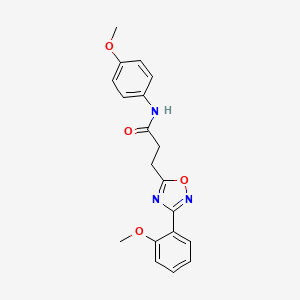
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a member of the family of quinoline-based compounds that have been shown to exhibit potent anti-tumor activity. HMN-214 has been found to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs.
Mecanismo De Acción
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide is not fully understood, but it is believed to work by inhibiting the activity of a protein called Aurora kinase A. This protein is involved in the regulation of cell division, and its overexpression has been linked to the development and progression of cancer. By inhibiting the activity of this protein, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide is thought to disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit the growth of blood vessels (angiogenesis) that supply nutrients to tumors. This can lead to the starvation of cancer cells and the inhibition of tumor growth. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has also been found to induce the expression of genes that are involved in the regulation of cell death and the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for use in a variety of experimental systems. It has also been extensively studied for its potential use in cancer treatment, which has led to a better understanding of its mechanism of action and potential therapeutic applications.
However, there are also limitations to the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide in lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain experimental systems. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide. One area of interest is the development of more potent and selective inhibitors of Aurora kinase A. This could lead to the development of more effective cancer treatments that have fewer side effects. Another area of interest is the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide in combination with other cancer treatments, such as immunotherapy. This could enhance the effectiveness of these treatments and lead to better outcomes for cancer patients. Finally, there is also interest in studying the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide in other disease states, such as neurodegenerative disorders and infectious diseases.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide involves several steps, including the reaction of 6-methyl-2-hydroxyquinoline with formaldehyde and m-tolylisobutyric acid. The resulting product is then subjected to various purification and isolation techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has been extensively studied for its potential use in cancer treatment. It has been found to exhibit potent anti-tumor activity in a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(19-7-5-6-15(3)11-19)13-18-12-17-10-16(4)8-9-20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCNSJIGDKYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

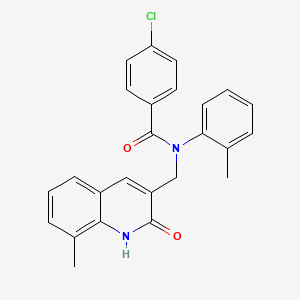
![N-(3-chloro-2-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7688880.png)
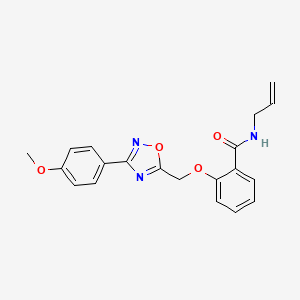
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7688904.png)
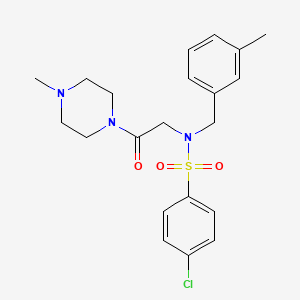
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-(propan-2-yl)acetamide](/img/structure/B7688915.png)
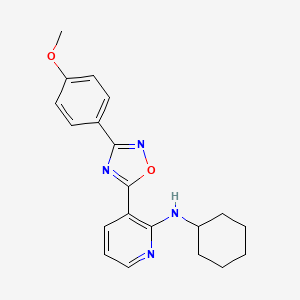
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7688925.png)
